

# Navigating the Kinase Landscape: A Technical Guide to SAR103168

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

An In-depth Examination of the Structure, Properties, and Biological Activity of the Multi-Kinase Inhibitor **SAR103168** for Researchers, Scientists, and Drug Development Professionals.

Initial Note: While the query focused on **SAR103168** in the context of ROCK2 inhibition, extensive review of the scientific literature and available data indicates that **SAR103168** is primarily characterized as a potent multi-kinase inhibitor with significant activity against the Src family of kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), and various angiogenic receptor kinases. Its development and investigation have been predominantly in the context of myeloid leukemias. This guide will focus on the established scientific findings regarding **SAR103168**'s chemical properties and its role as a multi-kinase inhibitor. No significant evidence was found in the reviewed literature to support a primary role as a ROCK2 inhibitor.

## Chemical Structure and Properties

**SAR103168**, with the IUPAC name 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, is a synthetic, small-molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds.

Below is a table summarizing the key chemical properties of **SAR103168**.

| Property          | Value                                                                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea                                      |
| Molecular Formula | C26H22Cl2N8OS                                                                                                                                    |
| Molecular Weight  | 581.5 g/mol                                                                                                                                      |
| Canonical SMILES  | CC(C)<br>(C)NC(=O)N1C=C(C2=CC=CC=C2Cl)C3=C(C1=O)N=C(NC4=CC5=NSN=C5C=C4)N=C3                                                                      |
| InChI Key         | InChI=1S/C26H22Cl2N8OS/c1-26(2,3)29-23(37)36-18-10-19(12-8-7-9-13(27)11-12)21-16(34-24(18)38)14-30-25(35-21)31-15-5-6-17-20(22(15)32-39-33-17)28 |

## Mechanism of Action and Signaling Pathway

**SAR103168** functions as a multi-targeted tyrosine kinase inhibitor. It has demonstrated potent inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.<sup>[1]</sup> This broad-spectrum inhibition disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The primary target of **SAR103168** is the Src family of non-receptor tyrosine kinases. Src plays a crucial role in regulating a multitude of cellular processes. The diagram below illustrates a simplified representation of the Src signaling pathway, which is inhibited by **SAR103168**.



[Click to download full resolution via product page](#)

Caption: Simplified Src and Abl signaling pathway inhibited by **SAR103168**.

## Quantitative Biological Data

**SAR103168** has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a common measure of a compound's potency. A lower IC<sub>50</sub> value indicates a more potent inhibitor.

| Target Kinase Family | Specific Kinase | IC50 (nM) |
|----------------------|-----------------|-----------|
| Src Family           | Src             | 0.65      |
| Abl                  | Abl             | -         |
| Angiogenic Receptors | VEGFR1, VEGFR2  | -         |
| Tie2                 | -               |           |
| PDGFR                | -               |           |
| FGFR1, FGFR3         | -               |           |
| Other                | EGFR            | -         |

Note: Specific IC50 values for all targeted kinases are not publicly available in the reviewed literature. The provided value for Src is from a kinase activity assay at 100  $\mu$ M ATP.[\[1\]](#)

## Experimental Protocols

The following is a generalized protocol for a kinase activity assay, based on standard methodologies used in the characterization of kinase inhibitors like **SAR103168**.

Objective: To determine the in vitro inhibitory activity of **SAR103168** against a specific tyrosine kinase (e.g., Src).

Materials:

- Recombinant human Src kinase
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- **SAR103168** (at various concentrations)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)

- Kinase detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin)
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

#### Methodology:

- Compound Preparation: A serial dilution of **SAR103168** is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
- Reaction Mixture: The kinase, peptide substrate, and **SAR103168** (or vehicle control) are added to the wells of a microplate.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
- Termination and Detection: The reaction is stopped, and the detection reagents are added. The amount of phosphorylated substrate is quantified using a TR-FRET plate reader.
- Data Analysis: The percentage of inhibition for each concentration of **SAR103168** is calculated relative to the control. The IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the general workflow of a kinase inhibition assay.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

## Conclusion

**SAR103168** is a potent, multi-targeted tyrosine kinase inhibitor with primary activity against the Src family of kinases, Abl, and various angiogenic receptor kinases. Its preclinical profile demonstrated significant anti-leukemic activity, leading to its investigation in clinical trials for refractory or relapsed acute myeloid leukemia and high-risk myelodysplastic syndromes. While a Phase I clinical trial was initiated, it was discontinued due to unpredictable pharmacokinetic variability, and further development appears to have ceased. The available scientific evidence does not support a role for **SAR103168** as a ROCK2 inhibitor; instead, its characterization firmly places it within the class of multi-kinase inhibitors developed for oncological indications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Kinase Landscape: A Technical Guide to SAR103168]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191841#sar103168-structure-and-chemical-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)